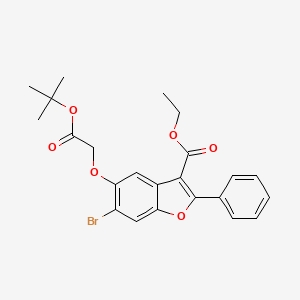

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

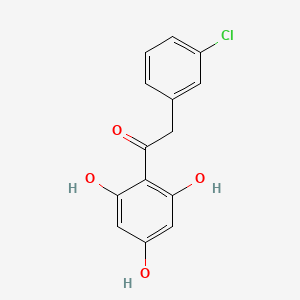

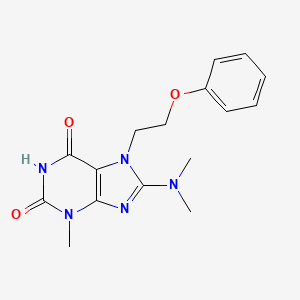

6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo es un compuesto orgánico complejo con la fórmula molecular C23H23BrO6. Este compuesto es parte de la familia de los benzofuranos, que se conoce por sus diversas actividades biológicas y aplicaciones en la química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo generalmente implica múltiples pasos. Un método común incluye la bromación de un derivado de benzofurano, seguido de esterificación y protección terc-butílica. Las condiciones de reacción a menudo requieren el uso de disolventes como el diclorometano y catalizadores como la piridina para facilitar las reacciones.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. Es probable que la síntesis a gran escala implique pasos similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Técnicas como la química de flujo continuo podrían emplearse para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo puede experimentar varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.

Reacciones de reducción: El grupo éster puede reducirse a un alcohol.

Reacciones de oxidación: El anillo de benzofurano puede oxidarse para introducir grupos funcionales adicionales.

Reactivos y condiciones comunes

Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en un disolvente aprótico.

Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.

Oxidación: Permanganato de potasio (KMnO4) en condiciones acuosas.

Productos principales

Sustitución: Formación de varios derivados de benzofurano sustituidos.

Reducción: Conversión al alcohol correspondiente.

Oxidación: Introducción de grupos hidroxilo o carbonilo en el anillo de benzofurano.

Aplicaciones en investigación científica

6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:

Química medicinal: Utilizado como precursor en la síntesis de posibles agentes terapéuticos.

Estudios biológicos: Investigado por sus actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.

Biología química: Utilizado en el estudio de las interacciones enzimáticas y las vías metabólicas.

Ciencia de materiales: Explorado por su posible uso en electrónica orgánica y fotónica.

Aplicaciones Científicas De Investigación

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

Chemical Biology: Utilized in the study of enzyme interactions and metabolic pathways.

Material Science: Explored for its potential use in organic electronics and photonics.

Mecanismo De Acción

El mecanismo de acción exacto de 6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo no está bien definido. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos biológicos. Se sabe que el núcleo de benzofurano participa en interacciones π-π y enlaces de hidrógeno, lo que puede influir en su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Compuestos similares

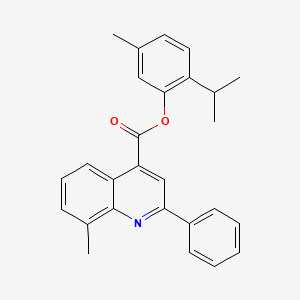

- 6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-metil-1-benzofurano-3-carboxilato de metilo

- 6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-metil-1-benzofurano-3-carboxilato de isopropilo

Singularidad

6-Bromo-5-(2-terc-butoxi-2-oxoetoxi)-2-fenil-1-benzofurano-3-carboxilato de etilo es único debido a la presencia del grupo fenilo, que puede mejorar su actividad biológica y sus propiedades de unión en comparación con sus análogos de metilo e isopropilo. El grupo terc-butoxi también proporciona protección estérica, lo que puede influir en la reactividad y estabilidad del compuesto.

Propiedades

Fórmula molecular |

C23H23BrO6 |

|---|---|

Peso molecular |

475.3 g/mol |

Nombre IUPAC |

ethyl 6-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C23H23BrO6/c1-5-27-22(26)20-15-11-18(28-13-19(25)30-23(2,3)4)16(24)12-17(15)29-21(20)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3 |

Clave InChI |

CPCNOGVMUKWHCS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC(C)(C)C)Br)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)

![[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044324.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)